Tert-butyl 4-[(4-aminobenzyl)oxy]piperidine-1-carboxylate
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Overview
Description
TERT-BUTYL4-[(4-AMINOBENZYL)OXY]PIPERIDINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an aminobenzyl moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL4-[(4-AMINOBENZYL)OXY]PIPERIDINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminobenzyl Group: The aminobenzyl group is introduced via a nucleophilic substitution reaction, where an aminobenzyl halide reacts with the piperidine derivative.
Attachment of the Tert-Butyl Group: The tert-butyl group is attached through an esterification reaction, where tert-butyl alcohol reacts with the carboxylate group of the piperidine derivative.
Industrial Production Methods
Industrial production of TERT-BUTYL4-[(4-AMINOBENZYL)OXY]PIPERIDINE-1-CARBOXYLATE involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL4-[(4-AMINOBENZYL)OXY]PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halides and other nucleophiles/electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
TERT-BUTYL4-[(4-AMINOBENZYL)OXY]PIPERIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL4-[(4-AMINOBENZYL)OXY]PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- TERT-BUTYL4-[(METHYLSULFONYL)OXY]PIPERIDINE-1-CARBOXYLATE
- TERT-BUTYL4-(4-(AMINOMETHYL)PHENYL)PIPERIDINE-1-CARBOXYLATE
- TERT-BUTYL4-(2-((4-AMINOBENZYL)OXY)ETHYL)PIPERIDINE-1-CARBOXYLATE
Uniqueness
TERT-BUTYL4-[(4-AMINOBENZYL)OXY]PIPERIDINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C17H26N2O3 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl 4-[(4-aminophenyl)methoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-8-15(9-11-19)21-12-13-4-6-14(18)7-5-13/h4-7,15H,8-12,18H2,1-3H3 |
InChI Key |
LTINXQVKSXNAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)N |
Origin of Product |
United States |
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